molecular formula C19H18O4 B5805376 7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one

7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one

Cat. No.: B5805376
M. Wt: 310.3 g/mol
InChI Key: UZKHHKMEEDYZDZ-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by an ethoxy group at the 7-position and a 4-ethylphenoxy substituent at the 3-position of the chromenone core. Chromen-4-ones are heterocyclic compounds with a benzopyran-4-one backbone, widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-modulating properties. The ethoxy and ethylphenoxy substituents in this compound likely enhance its lipophilicity and metabolic stability compared to hydroxylated analogs, making it a candidate for pharmacological applications .

Properties

IUPAC Name

7-ethoxy-3-(4-ethylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-13-5-7-14(8-6-13)23-18-12-22-17-11-15(21-4-2)9-10-16(17)19(18)20/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKHHKMEEDYZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-ethoxychromone with 4-ethylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

    Substitution: The ethoxy and ethylphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

  • Structure : Differs by the addition of a trifluoromethyl group at position 2 and a hydroxyl group at position 5.
  • Properties: The trifluoromethyl group increases electron-withdrawing effects and metabolic resistance.
  • Applications : The trifluoromethyl group may improve binding to hydrophobic enzyme pockets, as seen in aromatase inhibitors .

7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one

  • Structure : Contains hydroxyl groups at positions 7 and 4-phenyl, with a methoxy group at position 4.
  • Properties : Hydroxyl groups increase polarity and antioxidant activity but reduce membrane permeability. The methoxy group at position 6 provides moderate lipophilicity.

7-Ethoxy-3-phenyl-4H-chromen-4-one

  • Structure: Lacks the 4-ethyl group on the phenoxy substituent.
  • Properties : The absence of the ethyl group reduces steric bulk and hydrophobic interactions. This may decrease binding affinity to targets requiring bulky substituents, such as cytochrome P450 enzymes .

7-Propoxy-3-(4-methoxy-3-nitrophenyl)-4H-chromen-4-one

  • Structure : Features a propoxy group at position 7 and a nitro-functionalized phenyl ring at position 3.
  • The propoxy chain increases lipophilicity compared to ethoxy.
  • Applications : Nitro groups are common in antimicrobial agents, suggesting possible use in infectious disease research .

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight Substituents (Positions) LogP* Key Functional Groups
7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one ~354.4 7-ethoxy, 3-(4-ethylphenoxy) ~3.8 Ethoxy, ethylphenoxy
6-Ethyl-3-(4-ethylphenoxy)-7-hydroxy... 378.3 6-ethyl, 7-hydroxy, 2-CF₃ ~4.2 Trifluoromethyl, hydroxyl
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy 300.3 7-hydroxy, 6-methoxy, 4'-hydroxy ~2.1 Hydroxyl, methoxy
7-Ethoxy-3-phenylchromen-4-one 280.3 7-ethoxy, 3-phenyl ~3.0 Ethoxy, phenyl

*LogP values estimated using fragment-based methods.

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